molecular formula C22H30N6O2S B1193811 Debio 0932 CAS No. 1061318-81-7

Debio 0932

货号 B1193811
CAS 编号: 1061318-81-7
分子量: 442.5776
InChI 键: PFYLLYYLCPZDMP-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Debio 0932, also known as CUDC-305, is a second-generation oral Hsp90 inhibitor . It has shown promising anticancer activity against a wide variety of cancer types due to its strong binding affinity for Hsp90 and high oral bioavailability . It has been tested in MCF-7 and MDA-MB-231 cell lines .


Molecular Structure Analysis

Debio 0932 selectively binds to the ATP binding pocket of the Hsp90 with an estimated free energy of binding -7.24 kcal/mol . It has IC50s of 100 and 103 nM for HSP90α and HSP90β, respectively .


Chemical Reactions Analysis

Debio 0932 exhibits a cytotoxic effect on MCF-7 and MDA-MB-231 cells in a time and dose-dependent manner . It promotes degradation of multiple HSP90 client proteins in cancer cell lines .


Physical And Chemical Properties Analysis

Debio 0932 is an orally active compound . It has high oral bioavailability and strong binding affinity for Hsp90 .

科学研究应用

Oncology

Debio 0932 has been extensively studied for its anticancer properties. It exhibits strong binding affinity for Hsp90, a protein implicated in cancer cell survival, and has high oral bioavailability. The compound has demonstrated anticancer activity against a variety of cancer types, including breast cancer cell lines like MCF-7 and MDA-MB-231. It induces apoptosis, or programmed cell death, which is a desirable effect in cancer treatment .

Molecular Biology

In molecular biology, Debio 0932’s role in inducing apoptosis has been a significant area of study. It affects the gene expression levels of proteins such as Bcl-2, Bax, and Casp-9, which are crucial in the apoptotic pathway. This has implications for understanding the molecular mechanisms of cancer progression and potential therapeutic targets .

Pharmacology

Pharmacologically, Debio 0932 has been involved in clinical trials to determine its maximum tolerated dose and efficacy in combination with standard chemotherapy agents. Its ability to penetrate the blood-brain barrier and exhibit antitumor activity both as monotherapy and in combination with other drugs makes it a valuable candidate for pharmacological research .

Biochemistry

Biochemically, Debio 0932’s interaction with Hsp90 affects the folding and function of several oncogenic client proteins. Its molecular docking within the ATP binding pocket of Hsp90 and subsequent effects on cell proliferation and invasion provide insights into the biochemical pathways involved in tumor growth and metastasis .

Cell Biology

In cell biology, the impact of Debio 0932 on cell viability, migration, and invasion has been studied. It has shown efficacy in reducing the migration of endothelial cells, which is significant in the context of cancer metastasis. The compound’s effects on cellular processes are crucial for developing new cancer therapies .

Genetics

Genetically, Debio 0932 has been part of studies looking at pharmacogenomic factors predictive of response to treatment. Understanding the genetic factors that influence the efficacy of Debio 0932 can lead to more personalized and effective cancer treatments .

Clinical Trials

Debio 0932 has been the subject of various clinical trials, assessing its safety and efficacy in treating different types of cancers, including non-small cell lung cancer (NSCLC). These trials are crucial for translating preclinical findings into clinical practice and determining the potential of Debio 0932 as a therapeutic agent .

作用机制

Target of Action

Debio 0932 primarily targets the Heat Shock Protein 90 (Hsp90), a key molecular chaperone . Hsp90 is abnormally expressed in cancer cells and plays a crucial role in controlling the folding and processing of certain client proteins . These client proteins include multiple oncogenic proteins, such as EGFR, HER2, c-MET, AKT, KIT, FLT3, and VEGFR , which are particularly sensitive to Hsp90 inhibition .

Mode of Action

Debio 0932 selectively blocks the ATPase activity of Hsp90 . It competes with ATP in binding to the N-terminal portion of Hsp90, thereby inhibiting the proper folding of oncogenic client proteins . This action leads to the degradation of these client proteins, eliminating their oncogenic activity .

Biochemical Pathways

The inhibition of Hsp90 by Debio 0932 affects multiple oncogenic signaling pathways . The degradation of client proteins disrupts these pathways, leading to a decrease in the proliferation of cancer cells . For instance, Debio 0932 has been shown to stimulate the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the apoptotic protein Bax and cleavage of Casp-9 in cancer cells .

Pharmacokinetics

Debio 0932 exhibits high oral bioavailability . It is rapidly absorbed after oral administration and is quickly converted to the N-mono de-methylated metabolite MET1 . The pharmacokinetics of Debio 0932 and Debio 0932-MET1 were assessed through serial PK measurements on days 1-2 and days 29-30 . Debio 0932 has shown extended tumor retention, blood-brain-barrier penetration , and promising anti-tumor activity .

Result of Action

Debio 0932 exhibits promising anticancer activity against a wide variety of cancer types . It has been shown to induce apoptosis in MCF-7 and MDA-MB-231 cell lines . Moreover, it has anti-invasive potential, as demonstrated by a wound-healing assay in endothelial cells (HUVEC), where Debio 0932 decreased the migration of HUVEC cells compared to the control group .

Action Environment

The action, efficacy, and stability of Debio 0932 can be influenced by various environmental factors. For instance, the steady-state PK disposition of Debio 0932 in fasting compared to fed state was explored in a subset of patients to evaluate the food effect on PK . .

安全和危害

Debio 0932 was generally well tolerated at doses up to 1600 mg Q2D and 1000 mg QD . It showed promising signs of anti-tumor activity in patients with advanced solid tumors, especially in lung cancer .

未来方向

Debio 0932 is a promising compound to treat triple-negative breast cancer and hormone receptor-positive breast cancer, and their metastases . Surprisingly, during the first clinical trial, one psoriasis patient experienced complete remission of his skin manifestation . This indicates a potential role of Debio 0932 in psoriasis treatment .

属性

IUPAC Name

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIQAYFTOPTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657665
Record name 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debio 0932

CAS RN

1061318-81-7
Record name CUDC-305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUDC-305
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。